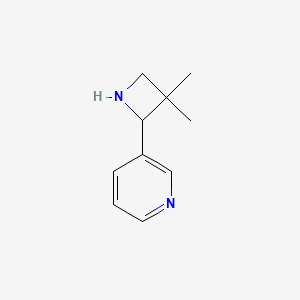

3-(3,3-Dimethylazetidin-2-yl)pyridine

Descripción general

Descripción

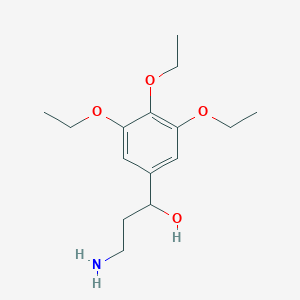

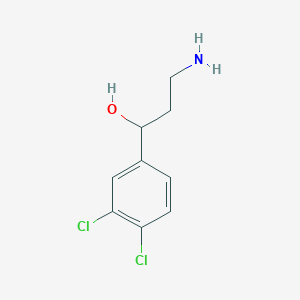

“3-(3,3-Dimethylazetidin-2-yl)pyridine” is a unique organic heterocyclic compound. It has a CAS Number of 1781447-52-6 and a molecular weight of 162.23 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC Name of the compound is 3-(3,3-dimethylazetidin-2-yl)pyridine . The InChI Code is 1S/C10H14N2/c1-10(2)7-12-9(10)8-4-3-5-11-6-8/h3-6,9,12H,7H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is in liquid form . It has a CAS Number of 1781447-52-6 and a molecular weight of 162.23 .Aplicaciones Científicas De Investigación

- A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .

- This procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent has no influence either on the yield or the rate of the reaction .

- Optically pure 3-pyrrole-substituted 2-azetidinones have also been synthesized following this methodology .

- No deprotection/rearrangement has been identified in this process, even with highly acid sensitive group-containing substrates .

- A plausible mechanistic pathway has also been suggested based on the evidence obtained from 1 H-NMR spectroscopy .

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- Pyridazine-based systems have been shown to have numerous practical applications .

- Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

Synthesis of Biologically Active Pyridazines and Pyridazinone Derivatives

Synthesis of Substituted Pyrimidines

- “3-(3,3-Dimethylazetidin-2-yl)pyridine” is used in the synthesis of highly functionalized compounds .

- However, the specific methods of application or experimental procedures were not detailed in the sources I found .

- Among all the compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

- Any substitution on the phenyl ring system attached at C-6 position does not affect the acetylcholinesterase inhibitory activity .

Synthesis of Highly Functionalized Compounds

Inhibition of Human Acetyl Cholinesterase

Safety And Hazards

Propiedades

IUPAC Name |

3-(3,3-dimethylazetidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-4-3-5-11-6-8/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXJANOVAFHSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Dimethylazetidin-2-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)